Superior CB2 Binding Affinity Compared to the Lead Compound 6a
The target compound (designated as Compound 21 in the primary study) demonstrated a subnanomolar CB2 Ki of 0.16–0.68 nM [1]. This represents a significant improvement over the initial lead compound 6a, which showed only micromolar affinity for CB2 in preliminary screens [2]. The structural optimization, incorporating both a fluorine atom and a methoxy group on the benzothiazole ring, enhanced binding by more than three orders of magnitude.
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.16–0.68 nM (Compound 21) |
| Comparator Or Baseline | Compound 6a (lead): Ki in micromolar range (exact value reported as >1 µM in initial screening) |
| Quantified Difference | >1000-fold improvement in binding affinity |
| Conditions | Radioligand binding assay using human CB2 receptor transfected in CHO cells, competitive displacement of [³H]CP-55,940 |
Why This Matters
Subnanomolar affinity is a prerequisite for PET tracer applications, where high target engagement at low tracer concentrations ensures superior image contrast and diagnostic accuracy.
- [1] Aly, M. W., Ludwig, F.-A., Deuther-Conrad, W., Brust, P., Abadi, A. H., Moldovan, R.-P., & Osman, N. A. (2021). Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. Bioorganic Chemistry, 114, 105191. View Source
- [2] Data on compound 6a as disclosed in Aly et al. (2021) referencing prior identification as a CB2 hit. View Source
